Balanced Hydrophobicity: DBCO-NH-(CH2)4COOH LogP 2.3 vs. PEG4 Analog LogP 1.0
DBCO-NH-(CH2)4COOH exhibits a calculated LogP of 2.3, reflecting moderate lipophilicity conferred by its four-carbon alkyl spacer [1]. In contrast, DBCO-PEG4-acid, which incorporates a tetraethylene glycol chain, has a computed XLogP3-AA of 1.0, indicating significantly higher hydrophilicity [2]. This 1.3 unit LogP difference is critical for balancing passive membrane permeability with aqueous solubility—a key consideration in intracellular target engagement for PROTACs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3 |
| Comparator Or Baseline | DBCO-PEG4-acid: XLogP3-AA = 1.0 |
| Quantified Difference | 1.3 LogP units (higher lipophilicity for alkyl linker) |
| Conditions | Calculated values; target compound via InvivoChem, comparator via PubChem XLogP3 |
Why This Matters
A LogP of 2.3 falls within the optimal range for cellular permeability while avoiding excessive hydrophobicity that can cause aggregation; this supports rational selection for intracellular PROTAC applications over highly hydrophilic PEG-based alternatives.
- [1] InvivoChem. DBCO-NH-(CH2)4COOH Product Page. Accessed 2026. View Source
- [2] PubChem. DBCO-PEG4-acid Compound Summary. Accessed 2026. View Source
